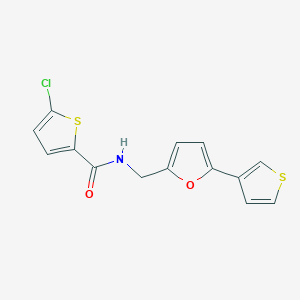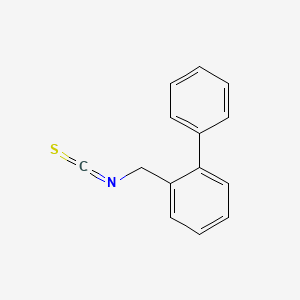
2-Phenylbenzyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzyl isothiocyanate is a chemical compound that has been studied extensively for its potential applications in various fields of research and industry. It has a molecular formula of C14H11NS and a molecular weight of 225.31 .
Synthesis Analysis
There are several methods for the synthesis of isothiocyanates, including 2-Phenylbenzyl isothiocyanate. One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the use of isocyanides, elemental sulfur, and amines, revealing that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis
The molecular structure of 2-Phenylbenzyl isothiocyanate consists of a phenylbenzyl group attached to an isothiocyanate group. The isothiocyanate group (-N=C=S) is a functional group in organic chemistry, and it contributes to the reactivity of the molecule.Chemical Reactions Analysis
Isothiocyanates, including 2-Phenylbenzyl isothiocyanate, are considered to be the most biologically active degradation products of glucosinolates, which are secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Wissenschaftliche Forschungsanwendungen
Enantioselectivity and Chiral Resolution
2-Phenylbenzyl isothiocyanate and related isothiocyanates have been explored for their ability to derivatize amino acids in the study of peptide sequencing. The use of phenyl isothiocyanate in pre-column derivatization of amino acids before their enantioresolution on a vancomycin bonded chiral phase highlights its role in enhancing the resolution of chiral molecules. This application is critical for analytical chemistry, especially in the resolution of α-amino acids, indicating its potential in pharmaceutical research and development (Chen, 2003).
Nematode Control in Agriculture
Isothiocyanates, including 2-phenylbenzyl isothiocyanate, have been studied for their potential in controlling plant-parasitic nematodes, such as Meloidogyne javanica and Tylenchulus semipenetrans. The application of isothiocyanates for nematode management in soil demonstrates their role in sustainable agricultural practices, offering a chemical-free alternative for pest control (Zasada & Ferris, 2003).
Antimicrobial Activity
The antimicrobial properties of isothiocyanates, including 2-phenylbenzyl isothiocyanate, have been examined against various pathogens. Research into their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolated from diabetic foot-ulcer patients suggests potential applications in combating antibiotic-resistant bacteria. This antimicrobial activity indicates their significance in developing new treatment strategies for infections resistant to conventional antibiotics (Dias, Aires, & Saavedra, 2014).
Activation of Nrf2 Pathway
Isothiocyanates, including analogs of 2-phenylbenzyl isothiocyanate, activate the Nrf2 pathway, which is involved in the cellular defense mechanism against oxidative stress. This activation suggests their potential in preventing diseases related to oxidative stress and inflammation, highlighting their importance in research focused on chronic disease prevention and management (Ernst et al., 2011).
Chemopreventive Properties
Studies on isothiocyanates, including 2-phenylbenzyl isothiocyanate, have explored their chemopreventive properties, particularly their role in inducing apoptosis in cancer cells. The ability to trigger apoptosis in cells resistant to cytotoxic agents highlights their potential in cancer research, offering a pathway to developing novel anticancer therapies (Thomson et al., 2006).
Wirkmechanismus
Safety and Hazards
While the specific safety data for 2-Phenylbenzyl isothiocyanate was not found, isothiocyanates in general, including phenyl isothiocyanate, are known to be hazardous. They are classified as flammable liquids, and they can cause acute toxicity if swallowed, severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Zukünftige Richtungen
Isothiocyanates, including 2-Phenylbenzyl isothiocyanate, have been studied extensively for their potential applications in various fields of research and industry. They are considered to be the most biologically active degradation products of glucosinolates, and are widely used as intermediates in organic synthesis . Future research may focus on developing more efficient and safer methods for the synthesis of isothiocyanates, as well as exploring their potential applications in medicine and industry .
Eigenschaften
IUPAC Name |
1-(isothiocyanatomethyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOXMXDKJRDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzyl isothiocyanate | |
CAS RN |
442689-74-9 |
Source


|
| Record name | 2-Phenylbenzyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


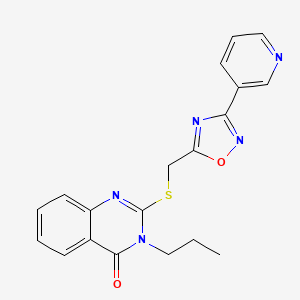
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2582488.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)

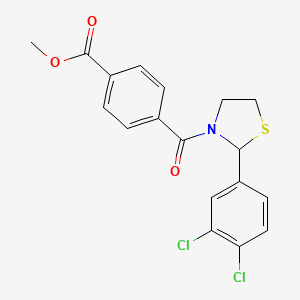

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
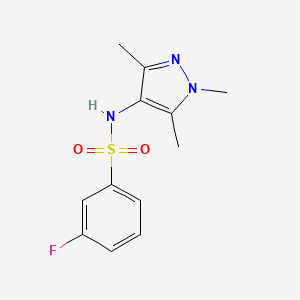
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
